4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
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Overview
Description
4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core substituted with chlorobenzoyl and dichlorophenyl groups
Preparation Methods
The synthesis of 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoxaline core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Dichlorophenylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The chlorobenzoyl and dichlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one include:
Fenofibrate: A hypolipidemic agent with a similar chlorobenzoyl group, used to lower cholesterol levels.
Quinoxaline Derivatives: Other quinoxaline derivatives with various substituents are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal and materials science.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-16-8-11-18(25)12-19(16)26)20-4-2-3-5-21(20)28(14)23(30)15-6-9-17(24)10-7-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQYUIWRIIUSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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